molecular formula C14H18N4O B6047545 N-(2-furylmethyl)-1-(2-pyrimidinyl)-3-piperidinamine

N-(2-furylmethyl)-1-(2-pyrimidinyl)-3-piperidinamine

Cat. No. B6047545
M. Wt: 258.32 g/mol
InChI Key: UHSWGXPLTREWQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethyl)-1-(2-pyrimidinyl)-3-piperidinamine, also known as FMP, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. FMP is a small molecule that belongs to the class of piperidine compounds. It has been found to exhibit various biological activities, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-1-(2-pyrimidinyl)-3-piperidinamine is not fully understood. However, it has been suggested that N-(2-furylmethyl)-1-(2-pyrimidinyl)-3-piperidinamine may exert its pharmacological effects through the modulation of various signaling pathways in cells. N-(2-furylmethyl)-1-(2-pyrimidinyl)-3-piperidinamine has been found to interact with various proteins and enzymes in the body, which may contribute to its biological activities.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-1-(2-pyrimidinyl)-3-piperidinamine has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. N-(2-furylmethyl)-1-(2-pyrimidinyl)-3-piperidinamine has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(2-furylmethyl)-1-(2-pyrimidinyl)-3-piperidinamine has been found to inhibit the replication of certain viruses, such as the hepatitis C virus.

Advantages and Limitations for Lab Experiments

N-(2-furylmethyl)-1-(2-pyrimidinyl)-3-piperidinamine has several advantages for use in lab experiments. It is a small molecule that is relatively easy to synthesize and purify. N-(2-furylmethyl)-1-(2-pyrimidinyl)-3-piperidinamine is also stable under normal laboratory conditions, making it suitable for long-term storage. However, N-(2-furylmethyl)-1-(2-pyrimidinyl)-3-piperidinamine also has some limitations. It has low solubility in water, which may limit its use in certain experiments. Additionally, N-(2-furylmethyl)-1-(2-pyrimidinyl)-3-piperidinamine may exhibit toxicity at high concentrations, which can affect the results of experiments.

Future Directions

There are several future directions for research on N-(2-furylmethyl)-1-(2-pyrimidinyl)-3-piperidinamine. One potential direction is to further investigate its mechanism of action, which may provide insights into its pharmacological properties. Another direction is to explore the potential therapeutic effects of N-(2-furylmethyl)-1-(2-pyrimidinyl)-3-piperidinamine on various diseases, such as cancer and neurodegenerative diseases. Additionally, research can be conducted to optimize the synthesis of N-(2-furylmethyl)-1-(2-pyrimidinyl)-3-piperidinamine and improve its solubility in water, which may increase its potential applications in drug development.
Conclusion:
In conclusion, N-(2-furylmethyl)-1-(2-pyrimidinyl)-3-piperidinamine is a promising compound that has gained attention in scientific research due to its potential pharmacological properties. It has been found to exhibit various biological activities, making it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and explore its potential therapeutic effects on various diseases.

Synthesis Methods

The synthesis of N-(2-furylmethyl)-1-(2-pyrimidinyl)-3-piperidinamine involves a series of chemical reactions that are carried out in a laboratory setting. The most common method for synthesizing N-(2-furylmethyl)-1-(2-pyrimidinyl)-3-piperidinamine is through a multi-step process that involves the use of various reagents and solvents. The first step involves the preparation of 2-pyrimidinylamine, which is then reacted with 2-furylacetaldehyde to form the intermediate product. The final step involves the reduction of the intermediate product with sodium borohydride to yield N-(2-furylmethyl)-1-(2-pyrimidinyl)-3-piperidinamine.

Scientific Research Applications

N-(2-furylmethyl)-1-(2-pyrimidinyl)-3-piperidinamine has been extensively studied for its potential pharmacological properties. It has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. N-(2-furylmethyl)-1-(2-pyrimidinyl)-3-piperidinamine has also been found to have potential therapeutic effects on various diseases, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

N-(furan-2-ylmethyl)-1-pyrimidin-2-ylpiperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-4-12(17-10-13-5-2-9-19-13)11-18(8-1)14-15-6-3-7-16-14/h2-3,5-7,9,12,17H,1,4,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHSWGXPLTREWQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CC=N2)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-1-pyrimidin-2-ylpiperidin-3-amine

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